3-Methyl-2-thienylzinc bromide
Overview
Description
3-Methyl-2-thienylzinc bromide is an organozinc compound with the chemical formula C5H5BrSZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white crystalline powder that is stable and non-volatile at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-thienylzinc bromide is typically prepared by the reaction of 3-methyl-2-thienylmagnesium bromide with zinc bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3−Methyl-2-thienylmagnesium bromide+Zinc bromide→3−Methyl-2-thienylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products:
Cross-Coupling Reactions: Biaryl compounds are the major products.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Reduced thiophene derivatives.
Scientific Research Applications
3-Methyl-2-thienylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of thiophene-containing natural products and polymers.
Biology: Employed in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-methyl-2-thienylzinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide ion, making the thienyl group more nucleophilic. This enhanced nucleophilicity allows the compound to effectively participate in cross-coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycles of palladium or nickel-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
- 2-Thienylzinc bromide
- 5-Chloro-2-thienylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
Comparison: 3-Methyl-2-thienylzinc bromide is unique due to the presence of a methyl group at the 3-position of the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-thienylzinc bromide, the methyl group provides steric hindrance, potentially leading to different reaction outcomes. The presence of substituents like chlorine in 5-chloro-2-thienylzinc bromide can also significantly alter the electronic properties and reactivity of the compound .
Properties
IUPAC Name |
bromozinc(1+);3-methyl-2H-thiophen-2-ide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.BrH.Zn/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYTZPVSXRHCY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]SC=C1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrSZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-45-1 | |
Record name | 312693-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.